C.I. Direct Red 84: A Technical Overview of Chemical Properties and Structure
C.I. Direct Red 84: A Technical Overview of Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
C.I. Direct Red 84, identified by the Colour Index number 35760 and CAS registry number 6409-83-2, is a multi-azo dye.[1] This document provides a summary of its known chemical and structural properties based on available technical information. While a comprehensive in-depth guide with detailed experimental protocols and extensive quantitative data is not fully available in the public domain, this paper consolidates the existing knowledge.
Chemical and Structural Identity
C.I. Direct Red 84 is a complex aromatic compound characterized by the presence of multiple azo (-N=N-) chromophores. Its chemical structure and identity are defined by the following key identifiers:
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Colour Index Name: C.I. Direct Red 84[1]
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Colour Index Number: 35760[1]
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CAS Number: 6409-83-2[1]
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Molecular Formula: C₄₅H₂₈N₁₀Na₄O₁₃S₄[1]
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Molecular Weight: 1136.99 g/mol [1]
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Chemical Class: Multi-azo dye[1]
Table 1: Chemical Identifiers for C.I. Direct Red 84
| Identifier | Value | Reference |
| C.I. Name | C.I. Direct Red 84 | [1] |
| C.I. Number | 35760 | [1] |
| CAS Number | 6409-83-2 | [1] |
| Molecular Formula | C₄₅H₂₈N₁₀Na₄O₁₃S₄ | [1] |
| Molecular Weight | 1136.99 g/mol | [1] |
Physicochemical Properties
Detailed quantitative data on the physicochemical properties of C.I. Direct Red 84 are not widely reported in publicly available literature. The following table summarizes the available information.
Table 2: Physicochemical Properties of C.I. Direct Red 84
| Property | Value | Remarks |
| Appearance | Dark red powder with a yellow light cast.[1] | |
| Solubility | No specific quantitative data found. As a direct dye, it is expected to have some solubility in water. | |
| Melting Point | Data not available. |
Synthesis
Manufacturing Method Overview
The synthesis of C.I. Direct Red 84 involves a multi-step diazotization and coupling process, which is characteristic of azo dye production. The general manufacturing method can be summarized as follows[1]:
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First Diazotization and Coupling: 4-Aminobenzenesulfonic acid is diazotized and then coupled with 5-Aminonaphthalene-2-sulfonic acid.
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Second Diazotization: The product from the first step is then diazotized.
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Second Coupling: The resulting diazonium salt is coupled with (Phenylamino)methanesulfonic acid.
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Hydrolysis and Gasification: A sulfonic acid group is removed by hydrolysis, followed by a light gasification step.
Logical Workflow of Synthesis
The synthesis of C.I. Direct Red 84 can be represented as a sequential process involving key chemical transformations.
Caption: Synthesis workflow for C.I. Direct Red 84.
Experimental Protocols
1. Diazotization of a Primary Aromatic Amine:
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The aromatic amine is dissolved or suspended in a cold acidic solution (e.g., hydrochloric acid or sulfuric acid).
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A solution of sodium nitrite (B80452) is added dropwise while maintaining a low temperature (typically 0-5 °C) to form the diazonium salt.
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The completion of the reaction is often monitored using starch-iodide paper to detect excess nitrous acid.
2. Azo Coupling:
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The cold diazonium salt solution is slowly added to a solution of the coupling component (e.g., a phenol (B47542) or an aromatic amine) under specific pH conditions (acidic, neutral, or alkaline, depending on the reactants).
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The reaction mixture is stirred until the coupling is complete, which can be monitored by techniques such as thin-layer chromatography (TLC).
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The resulting dye is then isolated by filtration, and may be purified by washing or recrystallization.
Spectral Data
Specific spectral data (UV-Vis, IR, NMR) for C.I. Direct Red 84 are not available in the public domain. For a molecule of this class, the following spectral characteristics would be anticipated:
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UV-Visible Spectroscopy: An absorption maximum (λmax) in the visible region, corresponding to the extensive π-electron conjugation of the multi-azo system, which is responsible for its red color.
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Infrared (IR) Spectroscopy: Characteristic absorption bands for N=N stretching of the azo groups, S=O stretching of the sulfonate groups, and various aromatic C-H and C=C stretching and bending vibrations.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A complex proton (¹H) and carbon-13 (¹³C) NMR spectrum with multiple signals in the aromatic region, consistent with the diverse chemical environments of the protons and carbons in the naphthalene (B1677914) and benzene (B151609) rings.
Safety and Handling
Information regarding the specific toxicity and handling of C.I. Direct Red 84 is limited. As with all chemical compounds, it should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area. For detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from a commercial supplier.
Conclusion
C.I. Direct Red 84 is a well-identified multi-azo dye with a defined chemical structure. While its general manufacturing process is known, there is a notable absence of detailed, publicly available quantitative data regarding its physicochemical properties and spectral characteristics. For researchers and scientists in drug development and other fields, further empirical studies would be necessary to fully characterize this compound for any potential applications beyond its use as a dye.
